4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FPPP and is used as a research chemical in the field of neuroscience.
Mechanism of Action
FPPP acts as a dopamine and serotonin transporter inhibitor. It binds to these transporters and prevents the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are primarily related to its effects on dopamine and serotonin transporters. The compound has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission. This can result in a variety of effects, including increased motivation, improved mood, and decreased anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using FPPP in lab experiments is its high potency. This allows researchers to use smaller amounts of the compound, which can be beneficial when working with expensive or difficult-to-obtain chemicals. However, FPPP also has some limitations. The compound has a short half-life, which can make it difficult to study long-term effects. Additionally, FPPP is not selective for dopamine and serotonin transporters, which can make it difficult to attribute specific effects to these neurotransmitters.
Future Directions
There are several future directions for research involving FPPP. One area of interest is the development of more selective dopamine and serotonin transporter inhibitors. This could help to better understand the specific roles of these neurotransmitters in various physiological and pathological processes. Additionally, FPPP could be used to study the effects of drugs that target these transporters, such as antidepressants and stimulants. Finally, FPPP could be used in the development of new treatments for addiction, depression, and anxiety disorders.
Synthesis Methods
The synthesis of FPPP involves the reaction between 2-methoxypyridine-4-carboxylic acid and 2-fluoro-3-phenylpropanoic acid. The reaction is catalyzed by the use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with piperazine to yield FPPP.
Scientific Research Applications
FPPP is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of dopamine and serotonin transporters in the brain. The compound is also used to investigate the mechanisms of action of drugs that target these transporters. FPPP has been found to be a useful tool in the study of addiction, depression, and anxiety disorders.
properties
IUPAC Name |
4-[3-(2-fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-12-15(8-9-21-17)23-11-10-22(13-19(23)25)18(24)7-6-14-4-2-3-5-16(14)20/h2-5,8-9,12H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNNOFADSQBOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
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